Cas no 148461-16-9 ((S)-t-BuPHOX)

(S)-t-BuPHOX is a chiral phosphine-oxazoline ligand widely used in asymmetric catalysis. Its rigid tert-butyl substituent and oxazoline moiety provide excellent steric and electronic control, enabling high enantioselectivity in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and C–C bond-forming transformations. The ligand’s robust structure ensures stability under various reaction conditions while maintaining high catalytic activity. (S)-t-BuPHOX is particularly effective with palladium, rhodium, and iridium complexes, offering predictable and reproducible results in the synthesis of enantiomerically enriched compounds. Its versatility and performance make it a valuable tool for pharmaceutical and fine chemical applications requiring precise stereocontrol.
(S)-t-BuPHOX structure
(S)-t-BuPHOX structure
Product Name:(S)-t-BuPHOX
CAS No:148461-16-9
MF:C25H26NOP
MW:387.45384
MDL:MFCD09998277
CID:100490
PubChem ID:329761168
Update Time:2025-05-20

(S)-t-BuPHOX Chemical and Physical Properties

Names and Identifiers

    • (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
    • (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline
    • (S)-t-BuPHOX
    • (4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole
    • [2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
    • Oxazole,4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-, (4S)-
    • (4S)-4-(1,1-Dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole
    • (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline,98%
    • (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline 97%
    • (4S)-4-(1,1-Dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole,99%e.e.
    • (S)-tBu-Phox
    • SCHEMBL1111225
    • (S)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
    • AS-72502
    • J-008473
    • YFA46116
    • CS-0029503
    • C25H26NOP
    • (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
    • 148461-16-9
    • MFCD09998277
    • DTXSID70433043
    • (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline, 97%
    • AKOS016845941
    • MDL: MFCD09998277
    • Inchi: InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1
    • InChI Key: DMOLTNKQLUAXPI-HSZRJFAPSA-N
    • SMILES: CC([C@@H]1N=C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC1)(C)C

Computed Properties

  • Exact Mass: 387.17538
  • Monoisotopic Mass: 387.175201451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • Melting Point: 111-116 °C
  • Solubility: Insuluble (1.5E-4 g/L) (25 ºC),
  • PSA: 21.59
  • Optical Activity: [α]22/D -57.0°, c = 1 in chloroform
  • Sensitiveness: Sensitive to humidity

(S)-t-BuPHOX Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • Storage Condition:−20°C

(S)-t-BuPHOX Customs Data

  • HS CODE:29319090

(S)-t-BuPHOX Pricemore >>

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(S)-t-BuPHOX Suppliers

Amadis Chemical Company Limited
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(CAS:148461-16-9)(S)-t-BuPHOX
Order Number:A911337
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:41
Price ($):167.0/800.0
Email:sales@amadischem.com

Additional information on (S)-t-BuPHOX

Introduction to (S)-t-BuPHOX (CAS No. 148461-16-9)

The compound (S)-t-BuPHOX (CAS No. 148461-16-9) is a highly specialized chiral ligand that has garnered significant attention in the field of asymmetric catalysis and organic synthesis. Its unique structure and stereochemical properties make it an invaluable tool in the development of enantioselective reactions, particularly in the pharmaceutical and fine chemical industries. This article delves into the chemical characteristics, applications, and recent advancements associated with (S)-t-BuPHOX.

(S)-t-BuPHOX is a derivative of the PHOX (phosphine oxides) class of ligands, which are widely used in transition metal-catalyzed reactions. The "t-Bu" designation refers to the tert-butyl group attached to the phosphorus atom, while the "S" configuration denotes its specific stereochemistry. This configuration plays a pivotal role in determining the ligand's ability to induce high enantioselectivity in catalytic processes. Recent studies have highlighted its exceptional performance in asymmetric induction, particularly in reactions involving palladium and rhodium catalysts.

One of the most notable applications of (S)-t-BuPHOX is in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures with high precision. The use of (S)-t-BuPHOX as a chiral ligand has been shown to significantly enhance the enantioselectivity of these reactions, making it a preferred choice for researchers aiming to synthesize optically active compounds.

In addition to its role in cross-coupling reactions, (S)-t-BuPHOX has also been employed in hydrogenation and transfer hydrogenation processes. These reactions are critical in the production of fine chemicals and pharmaceutical intermediates. The ligand's ability to stabilize specific transition metal complexes under varying reaction conditions has been extensively studied, with recent findings emphasizing its robustness and versatility across different catalytic systems.

Recent advancements in computational chemistry have provided deeper insights into the electronic and steric properties of (S)-t-BuPHOX. These studies have revealed that the tert-butyl group not only contributes to the ligand's stability but also plays a crucial role in modulating the electronic environment around the metal center. This understanding has paved the way for further optimization of catalytic systems involving (S)-t-BuPHOX, leading to improved reaction outcomes and broader applicability.

The synthesis of (S)-t-BuPHOX involves a multi-step process that begins with the preparation of its precursor, followed by chiral resolution or asymmetric synthesis techniques. The exact synthetic route may vary depending on the scale and desired enantiomeric excess (ee). However, recent innovations in asymmetric synthesis have streamlined these processes, making (S)-t-BuPHOX more accessible for both academic and industrial applications.

From an environmental standpoint, (S)-t-BuPHOX demonstrates good stability under standard reaction conditions, minimizing potential waste and byproducts. Its compatibility with various solvents and reaction media further enhances its utility in green chemistry initiatives. Researchers are actively exploring ways to recycle or reuse this ligand, aligning with global efforts toward sustainable chemical practices.

In conclusion, (S)-t-BuPHOX (CAS No. 148461-16-9) stands as a testament to advancements in chiral ligand design and asymmetric catalysis. Its unique properties, combined with ongoing research into its applications and optimization, ensure that it remains at the forefront of modern organic synthesis. As new discoveries emerge, (S)-t-BuPHOX is poised to play an even greater role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:148461-16-9)(S)-t-BuPHOX
A911337
Purity:99%/99%
Quantity:1g/5g
Price ($):167.0/800.0
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